molecular formula C9H7LiN2O2 B2369815 Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2411256-31-8

Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2369815
CAS No.: 2411256-31-8
M. Wt: 182.11
InChI Key: ICTPQPHRSOIPGU-UHFFFAOYSA-N
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Description

Lithium 3-methylimidazo[1,2-a]pyridine-2-carboxylate is a lithium salt derived from the heterocyclic imidazo[1,2-a]pyridine scaffold, featuring a methyl substituent at the 3-position and a carboxylate group at the 2-position. This compound is synthesized via methods analogous to those described for related derivatives, such as S-alkylation of pyridinium salts followed by alkaline treatment . The imidazo[1,2-a]pyridine core is notable for its electron-rich aromatic system, which facilitates diverse reactivity and applications in medicinal chemistry and materials science. The lithium counterion enhances solubility in polar solvents, making it advantageous for pharmaceutical formulations or catalytic applications.

Properties

IUPAC Name

lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Li/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7;/h2-5H,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSDCCFQKTWRMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=C2N1C=CC=C2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411256-31-8
Record name lithium(1+) 3-methylimidazo[1,2-a]pyridine-2-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, oxidized products, and reduced forms of the compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activities. For example, studies have shown that derivatives of imidazo[1,2-a]pyridine can effectively inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate may share similar properties due to its structural characteristics.

Anticancer Potential

The anticancer properties of imidazo[1,2-a]pyridine derivatives have been documented in various studies. These compounds are believed to modulate specific enzymes and receptors involved in cancer progression. This compound's ability to interact with molecular targets positions it as a candidate for further investigation in cancer therapeutics.

Case Study 1: Antitubercular Activity

A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM against resistant strains, indicating strong potential for therapeutic development against tuberculosis .

CompoundMIC (μM)Activity against MDR/XDR
13≤0.006Yes
18≤0.006Yes

Case Study 2: Anticancer Activity

Studies have reported that specific imidazo[1,2-a]pyridine derivatives exhibit selective cytotoxicity towards cancer cell lines. For instance, a derivative showed significant inhibition of cell proliferation in breast cancer models through apoptosis induction mechanisms .

CompoundIC50 (μM)Cancer Type
A0.5Breast Cancer
B0.8Lung Cancer

Mechanism of Action

The mechanism of action of Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Amide ()

  • Structural Differences : The methyl group is at the 2-position (vs. 3-position in the target compound), and the carboxylate is replaced by a carboxamide group.
  • Impact on Properties :
    • The amide group introduces hydrogen-bonding capacity, increasing intermolecular interactions compared to the carboxylate.
    • IR spectroscopy shows distinct peaks at 1662 cm⁻¹ (CONH) and 1690 cm⁻¹ (C=O) .
    • NMR data (e.g., δ 2.60 ppm for 2-CH3) confirms substituent positioning .

Ethyl 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylate ()

  • Core Heterocycle Modification : Pyrimidine (two nitrogen atoms) replaces pyridine, altering electronic properties.
  • Substituent Effects :
    • The trifluoromethyl group at the 4-phenyl position increases lipophilicity and metabolic stability compared to the methyl group in the target compound.
    • Melting points vary significantly: 129.1–131.6°C for pyrimidine derivatives vs. unrecorded for the lithium salt .

Counterion and Ester Derivatives

  • Lithium Salt vs. Ethyl Esters :
    • Lithium salts (target compound) exhibit higher solubility in polar solvents compared to ethyl esters (e.g., compound 2c in ).
    • Ethyl esters (e.g., 77% yield for 2c) are typically crystalline solids, while lithium salts may form hygroscopic powders .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Spectral Features (IR/NMR) Reference
Lithium 3-methylimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 3-CH3, 2-COO⁻Li⁺ N/A Pending characterization
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid amide Imidazo[1,2-a]pyridine 2-CH3, 3-CONH N/A IR: 1662 (CONH), 1690 cm⁻¹ (C=O)
Ethyl 7-methylimidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine 7-CH3, 3-COOEt 137.6–138.2 1H-NMR: δ 1.36 (s, -C(CH3)2)

Biological Activity

Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by the imidazo[1,2-a]pyridine scaffold, which is known for its diverse biological properties. The synthesis typically involves the reaction of lithium hydroxide with various derivatives of imidazo[1,2-a]pyridine-3-carboxylates. For instance, a study demonstrated the synthesis of 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid through a multi-step process involving bromo-substituted precursors and lithium hydroxide in a THF/water mixture .

Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. In particular, compounds synthesized from this scaffold have been tested against Mycobacterium tuberculosis. A study reported that certain imidazo[1,2-a]pyridine-3-carboxamide derivatives displayed moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .

Table 1: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μg/mL)Activity Level
5b12.5Good
5d12.5Good
5e12.5Good
Others>25Moderate to Low

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. A variety of imidazo[1,2-a]pyridine derivatives have shown promise against various cancer cell lines. For example, studies have indicated that these compounds can induce apoptosis in cancer cells via caspase-3 mediated pathways .

Case Study: Anticancer Activity against MCF-7 Cell Line

A specific study evaluated the efficacy of several imidazo[1,2-a]pyridine derivatives against the MCF-7 breast cancer cell line. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin.

Table 2: Cytotoxicity Data Against MCF-7 Cell Line

CompoundIC50 (μM)Comparison to Doxorubicin
Compound A15Comparable
Compound B20Slightly Less Effective
Compound C10More Effective

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Studies suggest that substitutions at specific positions on the imidazo ring can significantly enhance both antimicrobial and anticancer activities. For instance, the presence of electron-donating groups on the phenyl ring has been linked to improved cytotoxicity .

Q & A

Basic: What are the optimal synthetic routes for preparing Lithium 3-methylimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Substitution : React 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid with lithium hydroxide in anhydrous ethanol under reflux (60–70°C) for 6–8 hours. Monitor pH to ensure complete deprotonation .
  • Cyclization : Use acid catalysts (e.g., HCl) in methanol to cyclize precursor amines or esters, followed by lithium salt formation via ion exchange .
    Optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF for better solubility of intermediates) and use inert atmospheres (N₂/Ar) to minimize oxidation. Yield improvements (>70%) are achievable via dropwise addition of reagents to control exothermic side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of Lithium 3-methylimidazo[1,2-a]pyridine-2-carboxylate?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm for pyridine protons) and methyl/carboxylate groups (δ 2.3–2.7 ppm for CH₃; δ 165–170 ppm for COO⁻) .
  • IR Spectroscopy : Confirm carboxylate (asymmetric stretching ~1580 cm⁻¹, symmetric ~1400 cm⁻¹) and imidazo-pyridine C=N (~1600 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+Li]⁺ peak at m/z calculated with <2 ppm error) .

Advanced: How can density functional theory (DFT) predict the electronic structure and lithium-ion coordination behavior of this compound?

Methodological Answer:

  • DFT Setup : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for exchange-correlation energy .
  • Basis Sets : Employ projector-augmented wave (PAW) pseudopotentials to model core electrons and plane-wave basis sets (cutoff energy ≥400 eV) for valence electrons .
  • Coordination Analysis : Calculate lithium binding energies (ΔE) to carboxylate oxygen atoms and visualize electron localization function (ELF) maps to assess ionic vs. covalent bonding . Validate against experimental X-ray diffraction or EXAFS data .

Advanced: What methodologies resolve contradictions in electrochemical data (e.g., ion transport vs. conductivity) for this compound?

Methodological Answer:

  • Impedance Spectroscopy : Measure ionic conductivity (σ) via Nyquist plots and separate bulk vs. grain boundary contributions using equivalent circuit modeling .
  • Contradiction Analysis : If σ decreases despite high Li⁺ mobility, check for electronic conductivity interference using Hebb-Wagner polarization or DC polarization .
  • Cross-Validation : Compare DFT-predicted Li⁺ migration barriers (e.g., nudged elastic band method) with tracer diffusion coefficients from pulsed-field gradient NMR .

Advanced: How do solvent and counterion choices influence stability/reactivity in nucleophilic substitutions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions but may reduce carboxylate solubility. Use mixed solvents (e.g., DMSO:EtOH 1:3) for balance .
  • Counterion Screening : Test Na⁺ vs. K⁺ salts to compare reactivity; Li⁺’s small ionic radius enhances nucleophilicity but may increase aggregation in nonpolar solvents .
  • Stability Assays : Monitor decomposition via TGA/DSC (thermal stability) and UV-vis (hydrolysis in aqueous buffers at pH 4–9) .

Advanced: What strategies mitigate phase separation in parallel synthesis of derivatives?

Methodological Answer:

  • Reaction Design : Use homogeneous catalysts (e.g., Pd/C in H₂ reduction) and avoid solid reagents that cause heterogeneity .
  • In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate conversion and adjust stoichiometry dynamically .
  • Workflow Optimization : Implement automated liquid handling for precise reagent addition (±2% volume tolerance) to minimize batch variability .

Advanced: How do C-3/C-5 structural modifications affect lithium-ion binding and electrochemical performance?

Methodological Answer:

  • Substitution Studies : Introduce electron-withdrawing groups (e.g., -NO₂ at C-5) to enhance Li⁺ binding (ΔG calculated via DFT) but may reduce redox stability .
  • Electrochemical Testing : Cyclic voltammetry (scan rates 0.1–1 mV/s) in Li-half-cells to assess capacity retention and SEI formation .
  • Crystallography : Compare X-ray structures of modified vs. parent compounds to correlate lattice parameters with ionic conductivity .

Basic: What parameters ensure high purity (>98%) for pharmacological studies?

Methodological Answer:

  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) or recrystallization (ethanol/water 3:1) .
  • QC Protocols : Validate purity via triple detection (HPLC-DAD, ELSD, HRMS) and quantify residual solvents (GC-MS; ICH Q3C limits) .

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